![molecular formula C8H7BrFNO3 B1415573 1-Bromo-4-ethoxy-3-fluoro-5-nitrobenzene CAS No. 1807169-79-4](/img/structure/B1415573.png)
1-Bromo-4-ethoxy-3-fluoro-5-nitrobenzene
Overview
Description
1-Bromo-4-ethoxy-3-fluoro-5-nitrobenzene is an aromatic compound with a benzene ring substituted with bromine, ethoxy, fluoro, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-ethoxy-3-fluoro-5-nitrobenzene typically involves multiple steps, starting from a benzene derivative. The general synthetic route includes:
Nitration: Introduction of the nitro group to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.
Bromination: Addition of the bromine atom using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst.
Fluorination: Introduction of the fluorine atom using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Ethoxylation: Introduction of the ethoxy group through an etherification reaction using ethanol and a strong acid catalyst
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-ethoxy-3-fluoro-5-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions where electrophiles replace one of the substituents on the benzene ring.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents like chlorinating agents, nitrating agents, and sulfonating agents under acidic conditions.
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) or metal hydrides like lithium aluminum hydride (LiAlH4).
Major Products:
Substitution Products: Depending on the electrophile or nucleophile used, various substituted benzene derivatives can be formed.
Reduction Products: The primary product of nitro group reduction is the corresponding aniline derivative.
Scientific Research Applications
1-Bromo-4-ethoxy-3-fluoro-5-nitrobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of new drugs, particularly those targeting specific biological pathways.
Materials Science: Utilized in the synthesis of advanced materials with unique electronic or optical properties .
Mechanism of Action
The mechanism of action of 1-Bromo-4-ethoxy-3-fluoro-5-nitrobenzene in chemical reactions involves the interaction of its substituents with various reagents:
Electrophilic Aromatic Substitution: The electron-withdrawing nitro group deactivates the benzene ring, directing incoming electrophiles to the meta position relative to the nitro group.
Nucleophilic Substitution: The bromine atom, being a good leaving group, facilitates nucleophilic attack, leading to substitution products.
Comparison with Similar Compounds
1-Bromo-3-fluoro-5-nitrobenzene: Lacks the ethoxy group, making it less versatile in certain synthetic applications.
4-Bromo-1-fluoro-2-nitrobenzene: Differently substituted, leading to variations in reactivity and applications.
Uniqueness: 1-Bromo-4-ethoxy-3-fluoro-5-nitrobenzene is unique due to the combination of its substituents, which confer distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in pharmaceuticals and materials science .
Biological Activity
1-Bromo-4-ethoxy-3-fluoro-5-nitrobenzene is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including antimicrobial and anticancer properties, as well as structure-activity relationships (SAR) based on various studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Property | Description |
---|---|
Molecular Formula | C10H10BrFNO2 |
IUPAC Name | This compound |
CAS Number | [not specified in search results] |
The presence of bromine, fluorine, and nitro groups in its structure suggests potential reactivity and interactions with biological targets.
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. A study highlighted that compounds with similar structures exhibited significant inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicated that:
- The presence of halogen substituents (like bromine and fluorine) enhances antibacterial activity.
- Compounds with electron-withdrawing groups (like nitro) showed improved potency against pathogens such as Staphylococcus aureus and Escherichia coli.
Anticancer Properties
Research has also explored the anticancer potential of this compound. Some findings suggest that derivatives with similar functional groups can inhibit cancer cell proliferation. For instance:
- Compounds with a nitro group have been noted for their ability to induce apoptosis in cancer cells.
- The incorporation of ethoxy and fluorine groups may enhance cell permeability and target specificity, leading to increased cytotoxic effects against tumor cells.
Case Studies
- Antimicrobial Study : A recent investigation assessed the antimicrobial efficacy of various substituted nitrobenzene derivatives, including this compound. The results indicated a significant zone of inhibition against Candida albicans and Klebsiella pneumoniae, with MIC values ranging from 50 to 200 µg/mL, depending on the specific derivative tested .
- Anticancer Research : Another study focused on the evaluation of nitro-substituted benzene derivatives for their anticancer effects against human breast cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating promising anticancer activity .
The mechanism through which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : It may act by inhibiting key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Cell Membrane Disruption : The lipophilic nature of the ethoxy group may facilitate membrane penetration, leading to cellular disruption.
- Reactive Oxygen Species (ROS) Generation : Nitro groups can contribute to ROS production, which is known to induce oxidative stress in cells.
Properties
IUPAC Name |
5-bromo-2-ethoxy-1-fluoro-3-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO3/c1-2-14-8-6(10)3-5(9)4-7(8)11(12)13/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHAELUXWMDXBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1F)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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